(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid (11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid ITI-214 is under investigation in clinical trial NCT03489772 (Study of ITI-214 in Healthy Volunteers to Determine CNS Engagement).
Brand Name: Vulcanchem
CAS No.: 1642303-38-5
VCID: VC0003399
InChI: InChI=1S/C29H26FN7O.H3O4P/c1-35-28(38)25-26(31-20-7-3-2-4-8-20)36(34-27(25)37-23-11-5-10-22(23)33-29(35)37)17-18-13-15-19(16-14-18)21-9-6-12-24(30)32-21;1-5(2,3)4/h2-4,6-9,12-16,22-23,31H,5,10-11,17H2,1H3;(H3,1,2,3,4)/t22-,23+;/m1./s1
SMILES: CN1C(=O)C2=C(N(N=C2N3C1=NC4C3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7.OP(=O)(O)O
Molecular Formula: C29H29FN7O5P
Molecular Weight: 605.6 g/mol

(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid

CAS No.: 1642303-38-5

Cat. No.: VC0003399

Molecular Formula: C29H29FN7O5P

Molecular Weight: 605.6 g/mol

* For research use only. Not for human or veterinary use.

(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid - 1642303-38-5

Specification

CAS No. 1642303-38-5
Molecular Formula C29H29FN7O5P
Molecular Weight 605.6 g/mol
IUPAC Name (11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid
Standard InChI InChI=1S/C29H26FN7O.H3O4P/c1-35-28(38)25-26(31-20-7-3-2-4-8-20)36(34-27(25)37-23-11-5-10-22(23)33-29(35)37)17-18-13-15-19(16-14-18)21-9-6-12-24(30)32-21;1-5(2,3)4/h2-4,6-9,12-16,22-23,31H,5,10-11,17H2,1H3;(H3,1,2,3,4)/t22-,23+;/m1./s1
Standard InChI Key ZPIAAFIYOPWWJL-RFPXDPOKSA-N
Isomeric SMILES CN1C(=O)C2=C(N(N=C2N3C1=N[C@H]4[C@@H]3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7.OP(=O)(O)O
SMILES CN1C(=O)C2=C(N(N=C2N3C1=NC4C3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7.OP(=O)(O)O
Canonical SMILES CN1C(=O)C2=C(N(N=C2N3C1=NC4C3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7.OP(=O)(O)O

Introduction

Chemical Identity and Structure

Basic Chemical Properties

Lenrispodun phosphate is a complex organic molecule with a molecular formula of C29H29FN7O5P and a molecular weight of 605.6 g/mol . It is identified by the CAS Registry Number 1642303-38-5 for the phosphate salt form, while the free base is identified by CAS number 1160521-50-5 . The compound features a complex tetracyclic structure with multiple functional groups including a fluoropyridinyl moiety, anilino group, and phosphate component.

Structural Features and Conformations

The chemical structure of Lenrispodun phosphate consists of a pentazatetracyclo core system with specific stereochemistry at positions 11R and 15S, which is critical for its biological activity . The core structure is substituted with an anilino group, a 4-(6-fluoropyridin-2-yl)phenyl methyl group, and a methyl group at specific positions within the tetracyclic framework . This unique structural arrangement contributes to its high specificity for PDE1 enzymes.

Nomenclature and Synonyms

The compound is known by several names in scientific literature and pharmaceutical development:

Common NameAlternative IdentifiersSystematic Name
Lenrispodun phosphateITI-214 phosphate(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid
PDE1-IN-1 (phosphate)IC200214 phosphate(6aR,9aS)-2-(4-(6-fluoropyridin-2-yl)benzyl)-5-methyl-3-(phenylamino)-5,6a,7,8,9,9a-hexahydrocyclopenta imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one phosphate
ITI-12-Cyclo-(S,R) phosphateITI-214Lenrispodun phosphate [USAN]

These various identifiers reflect the compound's development history across different research groups and pharmaceutical organizations .

Pharmaceutical Development

Discovery and Development History

Lenrispodun phosphate was developed by Intra-Cellular Therapies, Inc. (ITI) and subsequently advanced through collaborative efforts with Takeda Pharmaceutical Company Limited . The compound was first synthesized by the medicinal chemistry department at Intra-Cellular Therapies Inc. and has progressed through preclinical studies into clinical development . The developmental timeline shows steady advancement from initial discovery through to clinical trials, with significant milestones achieved in selective PDE1 inhibition.

Current Clinical Status

As of April 2025, Lenrispodun phosphate has advanced to Phase II clinical trials for the treatment of Parkinson's disease and motor disorders . The compound has completed Phase I trials for cognitive disorders in Japan, conducted by Takeda . The phosphate salt form of the drug has been specifically developed to optimize its pharmaceutical properties, including bioavailability and stability .

Table 1: Clinical Development Status of Lenrispodun Phosphate

IndicationHighest PhaseOrganizationStart DateStatus
Parkinson DiseasePhase IIIntra-Cellular TherapiesMarch 13, 2023Active
Motor DisordersPhase IIIntra-Cellular TherapiesMarch 13, 2023Active
Cognition disordersPhase ITakedaBefore Sept 2015Completed
Heart Failure, SystolicDiscovery-July 10, 2018Early investigation
Colorectal CancerDiscovery-April 27, 2021Early investigation

The compound has shown promise in early clinical evaluations, with observed adverse events primarily including mild to moderate hypotension in some patients .

Pharmacological Properties

Mechanism of Action

Lenrispodun phosphate acts as a selective inhibitor of phosphodiesterase type-1 (PDE1) . PDE1 enzymes hydrolyze cyclic nucleotides cAMP and cGMP, which serve as important second messengers in various cellular signaling pathways . By inhibiting PDE1, particularly the PDE1C isoform which has balanced selectivity for both cAMP and cGMP, Lenrispodun phosphate modulates these signaling pathways, leading to downstream physiological effects .

The compound exhibits picomolar inhibitory potency against PDE1 while maintaining excellent selectivity against all other PDE families, making it a highly specific pharmacological tool for targeting PDE1-mediated processes . This selectivity profile is particularly valuable for therapeutic applications, as it potentially reduces off-target effects.

Pharmacodynamic Effects

Studies in mammals expressing the PDE1C isoform (dogs and rabbits) have demonstrated that Lenrispodun phosphate produces several significant cardiovascular effects:

  • Increased load-independent contractility

  • Improved cardiac relaxation

  • Reduced systemic arterial resistance

  • Elevated cardiac output without altering systolic blood pressure

  • Modest increase in heart rate (less pronounced in heart failure models)

Notably, these effects were observed in both normal and heart failure conditions, and they were additive to β-adrenergic receptor stimulation, suggesting a complementary mechanism of action . The compound's effects appear to be mediated, at least in part, through adenosine A2B-receptor signaling, as blockade of these receptors suppressed the cardiovascular effects of Lenrispodun phosphate .

Neurological Effects

In preclinical studies, Lenrispodun phosphate demonstrated significant improvements in cognitive function. The compound enhanced memory processes including acquisition, consolidation, and retrieval across a broad dose range (0.1–10 mg/kg, oral administration) without causing disruption to normal cognitive processes . These findings support its potential utility in treating cognitive impairments associated with various neurological and psychiatric conditions.

Physicochemical Properties

Physical and Chemical Characteristics

The physicochemical properties of Lenrispodun phosphate contribute significantly to its pharmaceutical profile:

PropertyValueReference
Molecular Weight605.6 g/mol
Molecular FormulaC29H29FN7O5P
Physical StateCrystalline solid
SMILESCN1C(=O)C2=C(N(N=C2N3C1=N[C@H]4[C@@H]3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7.OP(=O)(O)O
InChIKeyZPIAAFIYOPWWJL-RFPXDPOKSA-N

Stability and Formulation Considerations

The development of Lenrispodun phosphate as the phosphate salt form of the free base (Lenrispodun) represents a specific pharmaceutical strategy. The phosphate salt formation typically improves aqueous solubility, which can enhance bioavailability while potentially providing better stability compared to the free base . The preparation methods for both the free base crystals and the mono-phosphate salt crystals have been documented in pharmaceutical development processes .

Preclinical Studies

In Vitro Pharmacology

In vitro studies have established Lenrispodun phosphate as a highly potent and selective PDE1 inhibitor. The compound demonstrates picomolar inhibitory activity against PDE1 enzymes while maintaining excellent selectivity versus other PDE family members . This selectivity profile was determined using Immobilized Metal Affinity Fluorescence Polarization (IMAP) assays, which measured the inhibition of PDE activity using fluorescent-labeled cGMP or cAMP as substrates .

The compound's selectivity was further evaluated through off-target binding studies using a panel of 70 key receptor, enzyme, and ion channel proteins. These studies demonstrated minimal binding to unrelated target proteins, confirming the compound's specificity for PDE1 enzymes .

Therapeutic Applications

Neurological and Psychiatric Indications

Lenrispodun phosphate is being investigated for several neurological and psychiatric indications, leveraging its effects on cognitive function and motor control:

  • Cognitive deficits associated with schizophrenia: The compound's ability to enhance memory processes makes it a candidate for addressing the cognitive symptoms of schizophrenia, which are often resistant to current antipsychotic medications

  • Alzheimer's disease: Given its cognitive-enhancing properties, the compound may have utility in treating cognitive decline in Alzheimer's disease

  • Parkinson's disease: Currently in Phase II trials for this indication, Lenrispodun phosphate may address both motor and non-motor symptoms of Parkinson's disease

  • Movement disorders: The compound is being evaluated for its efficacy in treating general movement disorders, potentially through modulation of motor control pathways

  • Attention deficit and hyperactivity disorders: The cognitive-enhancing properties of the compound suggest potential utility in attention-related conditions

Cardiovascular Applications

Based on its observed cardiovascular effects, Lenrispodun phosphate is also being investigated for heart failure. The compound's ability to increase contractility, improve relaxation, and reduce systemic vascular resistance without significantly affecting blood pressure makes it an attractive candidate for heart failure treatment . These hemodynamic effects, combined with its mechanism of action that appears to be complementary to β-adrenergic stimulation, suggest potential utility particularly in systolic heart failure .

Future Directions

Ongoing Research and Development Challenges

The continued development of Lenrispodun phosphate faces several challenges and opportunities:

  • Optimization of dosing regimens: Determining the optimal dosing schedules for different indications will be crucial for maximizing efficacy while minimizing potential adverse effects

  • Long-term safety profile: As the compound advances through clinical trials, establishing its long-term safety profile will be essential, particularly for chronic conditions requiring prolonged treatment

  • Biomarker development: Identifying reliable biomarkers that correlate with clinical response could facilitate patient selection and treatment monitoring

  • Combination therapy strategies: Exploring potential synergistic effects with other therapeutic agents could expand the clinical utility of Lenrispodun phosphate

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